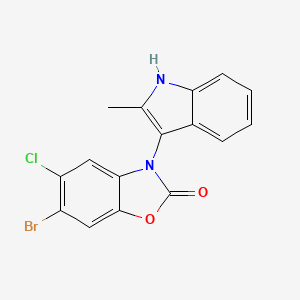
4-Methyl-5-(4-methylphenyl)furan-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(4-methylphenyl)furan-2,3-dione is a heterocyclic compound that belongs to the class of furan-2,3-diones. These compounds are known for their versatile chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a furan ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione typically involves the reaction of p,p’-dimethyldibenzoylmethane with oxalyl chloride. This reaction yields the desired furan-2,3-dione compound through a series of steps that include the formation of an intermediate diacylketene, which subsequently undergoes cyclization to form the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4-methylphenyl)furan-2,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Addition Reactions: The compound reacts with nucleophiles such as amines to form α-N-acyl-oxo-amide derivatives.
Thermal Decomposition: The thermal decomposition of the compound leads to the formation of highly reactive α-oxoketene intermediates.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form condensed heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, oxalyl chloride, and various nucleophiles. Reaction conditions often involve refluxing in solvents such as toluene or benzene at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include α-N-acyl-oxo-amide derivatives, pyrrol-2,3-diones, pyrrole-2-ones, and quinoxaline-2-ones .
Scientific Research Applications
4-Methyl-5-(4-methylphenyl)furan-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives exhibit potential biological activities, making them valuable in the development of new pharmaceuticals.
Materials Science: The compound’s reactivity and ability to form condensed heterocyclic systems make it useful in the synthesis of advanced materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione involves its reactivity as an electrophilic compound. The furan ring and the carbonyl groups provide multiple electrophilic sites that can undergo nucleophilic attack. The formation of α-oxoketene intermediates during thermal decomposition further enhances its reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-5-(4-methylphenyl)furan-2,3-dione include:
4-Methyl-5H-furan-2-one: A furan derivative with a similar structure but lacking the phenyl substitution.
2,3-Dihydro-5-methylfuran: Another furan derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of both a methyl group and a 4-methylphenyl group on the furan ring enhances its chemical versatility and makes it a valuable compound for further research and development.
Properties
CAS No. |
77092-34-3 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-methyl-5-(4-methylphenyl)furan-2,3-dione |
InChI |
InChI=1S/C12H10O3/c1-7-3-5-9(6-4-7)11-8(2)10(13)12(14)15-11/h3-6H,1-2H3 |
InChI Key |
USMORPHEDYODDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
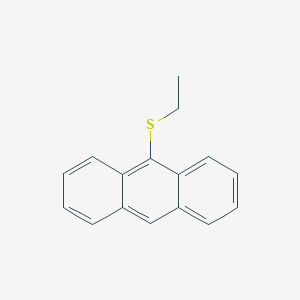
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)

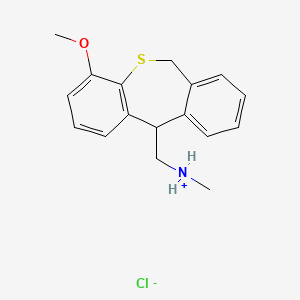
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
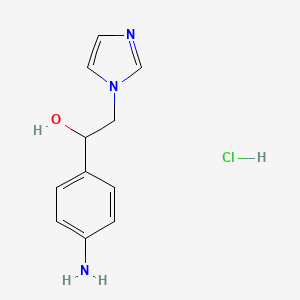
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
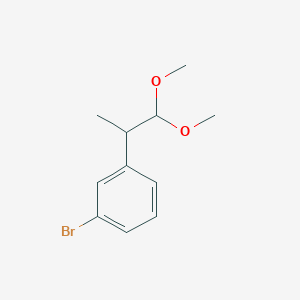
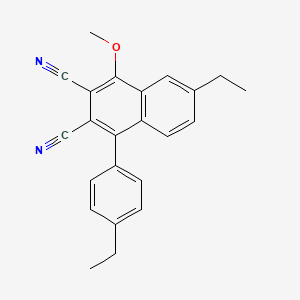
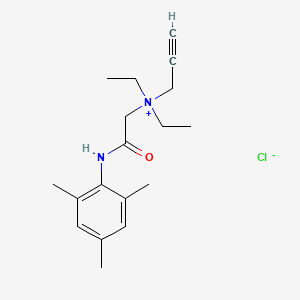
![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)
